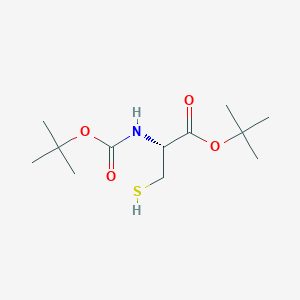

Boc-L-cysteine tert-Butyl Ester

Description

Historical Context of N-tert-Butoxycarbonyl-L-cysteine tert-Butyl Ester Utilization

The development and application of protecting groups have been pivotal to the evolution of peptide synthesis. The tert-butoxycarbonyl (Boc) group was first introduced for amine protection in 1957. chempep.com Its utility in peptide synthesis was quickly recognized, and it became a cornerstone of the solid-phase peptide synthesis (SPPS) methodology developed by Bruce Merrifield in the early 1960s, a breakthrough that earned him the Nobel Prize in Chemistry. peptide.comchempep.com The Boc/Bzl (benzyl) protection scheme, introduced by Merrifield in 1964, was an early and effective strategy that demonstrated the power of using protecting groups with different chemical labilities. peptide.comchempep.com

The Boc group is used to protect the N-terminal amino group of an amino acid and is characteristically cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). chempep.comfiveable.mecreative-peptides.com For the amino acid cysteine, its highly reactive thiol (-SH) side chain requires its own robust protecting group to prevent unwanted oxidation (e.g., disulfide formation) and other side reactions. The tert-butyl (tBu) group has been employed for this purpose. researchgate.net The use of the tBu group for thiol protection is compatible with the Boc strategy, as both are typically removed under strong acid conditions, although the specific conditions can be modulated. researchgate.netug.edu.pl The combination of Boc for the amine and tBu for the thiol provides a consistent protection scheme for incorporating cysteine into a growing peptide chain, particularly within the Boc-SPPS framework. nih.gov

Scope and Academic Relevance in Contemporary Research

N-tert-Butoxycarbonyl-L-cysteine tert-Butyl Ester and similar protected cysteine derivatives remain highly relevant in modern chemical and biomedical research. The precise control offered by these building blocks is indispensable for the synthesis of complex peptides and proteins with defined structures and functions. researchgate.net

Key research applications include:

Peptide Synthesis: It serves as a crucial reagent for incorporating cysteine residues into peptides via solid-phase or solution-phase synthesis. chemimpex.comsigmaaldrich.com The protected cysteine is essential for creating peptides with specific disulfide bond patterns, which are critical for the structure and biological activity of many natural peptides and proteins, such as hormones and toxins. researchgate.net

Drug Development: The compound is utilized in the synthesis of peptide-based therapeutics. chemimpex.com Cysteine residues are often important for the biological function of therapeutic peptides or for conjugation to other molecules, such as polymers or cytotoxic drugs in antibody-drug conjugates (ADCs). researchgate.netchemimpex.com

Protein Engineering and Semisynthesis: Researchers use protected cysteines to build synthetic protein fragments that are then joined to other fragments (expressed or synthetic) in a process called native chemical ligation. peptide.com This allows for the creation of engineered proteins with novel functions or for the incorporation of unnatural amino acids and probes. researchgate.net

Bioconjugation: The unique reactivity of the cysteine thiol, once deprotected, is widely exploited for bioconjugation, where peptides or proteins are attached to other molecules like fluorescent dyes, imaging agents, or surfaces. chemimpex.com Using a protected form like Boc-L-cysteine tert-butyl ester ensures the thiol is available only at the desired stage of the synthetic plan.

Antioxidant Research: The compound is used in studies investigating the roles of cysteine and glutathione (B108866) in mitigating oxidative stress, helping to elucidate the mechanisms of antioxidant activity and design potential therapeutic interventions. chemimpex.com

The continued use of this and related protected amino acids underscores their fundamental importance in advancing our ability to construct and manipulate complex biological molecules for a wide range of scientific and therapeutic purposes.

Data Tables

Table 1: Physicochemical Properties of a Related Compound: N-(tert-Butoxycarbonyl)-L-cysteine methyl ester Note: Data for the exact title compound is not readily available; properties for the closely related methyl ester are provided as a reference.

| Property | Value | Source |

| Molecular Formula | C9H17NO4S | sigmaaldrich.com |

| Molecular Weight | 235.30 g/mol | sigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.com |

| Boiling Point | 214 °C (lit.) | sigmaaldrich.comscientificlabs.ie |

| Density | 1.143 g/mL at 25 °C (lit.) | sigmaaldrich.comscientificlabs.ie |

| Refractive Index | n20/D 1.475 (lit.) | sigmaaldrich.comscientificlabs.ie |

| Optical Activity | [α]22/D +21°, c = 7.5 in chloroform | sigmaaldrich.com |

| CAS Number | 55757-46-5 | sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H23NO4S |

|---|---|

Molecular Weight |

277.38 g/mol |

IUPAC Name |

tert-butyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate |

InChI |

InChI=1S/C12H23NO4S/c1-11(2,3)16-9(14)8(7-18)13-10(15)17-12(4,5)6/h8,18H,7H2,1-6H3,(H,13,15)/t8-/m0/s1 |

InChI Key |

ZLVFXLRGWYCEIQ-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CS)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)C(CS)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for N Tert Butoxycarbonyl L Cysteine Tert Butyl Ester and Its Analogues

Strategies for N-Boc Protection and C-Terminal tert-Butyl Esterification

The dual protection of L-cysteine with a tert-butoxycarbonyl (Boc) group at the N-terminus and a tert-butyl ester at the C-terminus presents a unique set of challenges due to the reactivity of the thiol group. rsc.org The Fmoc/tert-butyl (tBu) strategy is a commonly employed method in solid-phase peptide synthesis, as it avoids the harsh acidic conditions required for other methods. rsc.org

Direct tert-Butylation Approaches of Carboxylic Acids

Direct tert-butylation of carboxylic acids, including N-protected amino acids, offers a streamlined route to tert-butyl esters. One such method involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297), which allows for the direct conversion of various free amino acids into their corresponding tert-butyl esters with free amino groups in high yields. organic-chemistry.org This approach is notable for its efficiency and speed. organic-chemistry.org

Utilization of Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) in N-Protection and Esterification

Di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) is a widely used reagent for the introduction of the Boc protecting group onto amines. wikipedia.orgscientificlabs.comsigmaaldrich.com The reaction is typically carried out in the presence of a base, such as sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org This reagent can also be used for the preparation of tert-butyl esters from carboxylic acids, often in the presence of a suitable catalyst. scientificlabs.comsigmaaldrich.com

The N-protection of the amino group of L-cysteine is a critical step. The use of Boc anhydride (B1165640) under aqueous conditions with a base like sodium bicarbonate is a common procedure. wikipedia.org Alternatively, the reaction can be performed in an organic solvent such as acetonitrile (B52724) with DMAP as the base. wikipedia.org

Advanced Catalytic Systems for Ester Formation

The formation of the tert-butyl ester can be facilitated by various catalytic systems. For instance, the combination of N,N'-diisopropylcarbodiimide and a catalytic amount of copper(I) chloride has been successfully used for the esterification of N-Boc protected glutathione (B108866) with tert-butanol. nih.gov

Another approach involves the use of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in combination with sodium iodide (NaI). organic-chemistry.org This system has been shown to selectively cleave tert-butyl esters while leaving N-Boc groups intact, a reversal of the usual selectivity observed under acidic conditions. organic-chemistry.org This method requires refluxing the CeCl₃·7H₂O-NaI mixture in acetonitrile before adding the substrate to achieve the desired selectivity. organic-chemistry.org

Synthesis from L-Cysteine and its Derivatives

The direct synthesis from L-cysteine or its derivatives is a primary route for preparing N-tert-butoxycarbonyl-L-cysteine tert-butyl ester. These methods often involve the protection of the thiol group to prevent side reactions.

Preparation via L-Cystine Precursors

L-cystine, the disulfide-linked dimer of cysteine, can serve as a precursor for the synthesis of L-cysteine derivatives. The synthesis of L-cystine bis-t-butyl ester has been described and utilized in peptide synthesis. rsc.org L-β-haloalanines, which are useful intermediates for various amino acids, can be prepared from L-cysteine or L-cystine. researchgate.net The process involves the transformation of the mercapto group of protected L-cysteine esters into halo groups. researchgate.net

Optimization of Synthetic Protocols and Reaction Yields

Optimizing synthetic protocols is crucial for maximizing the yield and purity of the final product. The choice of solvents, bases, and catalysts can significantly impact the reaction outcome. For instance, in the N-tert-butyloxycarbonylation of phenols and thiols, phase transfer catalysis has been shown to be effective. cdnsciencepub.com

The selective protection and deprotection of functional groups are also key to high-yield synthesis. The CeCl₃·7H₂O-NaI system, for example, allows for the selective deprotection of tert-butyl esters in the presence of N-Boc groups, which is advantageous in multi-step syntheses. organic-chemistry.org

Below is a table summarizing some of the reagents and their roles in the synthesis of N-Boc-L-cysteine tert-butyl ester and its analogues.

| Reagent | Role | Reference |

| Di-tert-butyl dicarbonate (Boc₂O) | N-protection of amines | wikipedia.orgscientificlabs.comsigmaaldrich.com |

| Bis(trifluoromethanesulfonyl)imide | Direct C-terminal tert-butylation | organic-chemistry.org |

| N,N'-Diisopropylcarbodiimide / CuCl | C-terminal tert-butyl esterification | nih.gov |

| Cerium(III) chloride (CeCl₃·7H₂O) / NaI | Selective deprotection of tert-butyl esters | organic-chemistry.org |

| L-Cystine | Precursor for L-cysteine derivatives | rsc.orgresearchgate.net |

Protecting Group Chemistry and Selective Deprotection of N Tert Butoxycarbonyl L Cysteine Tert Butyl Ester

Orthogonality of Boc and tert-Butyl Ester Protecting Groups in Multi-Functional Synthesis

In the context of peptide synthesis, protecting groups are ideally "orthogonal," meaning they can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule. biosynth.comiris-biotech.de The combination of the N-Boc group and the tert-butyl ester is a classic example of a "non-orthogonal" or "quasi-orthogonal" pairing, as both are susceptible to cleavage under acidic conditions. biosynth.comresearchgate.net

The widely used Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS) exemplifies a truly orthogonal system, where the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group and acid-labile tert-butyl groups protect the side chains. iris-biotech.deresearchgate.net In contrast, the Boc/benzyl (B1604629) (Bzl) strategy is considered quasi-orthogonal because both groups are removed by acid, albeit with different acid strengths. biosynth.comresearchgate.net Similarly, the selective deprotection of either the N-Boc group or the tert-butyl ester in a molecule like Boc-L-cysteine tert-butyl ester presents a significant challenge due to their comparable acid lability. thieme-connect.com Achieving selectivity often relies on subtle differences in reaction kinetics and the careful choice of acidic reagents and conditions. researchgate.net

| Strategy | Nα-Protection | Side-Chain Protection | Deprotection Conditions | Orthogonality |

| Fmoc/tBu | Fmoc (base-labile) | tBu (acid-labile) | Base for Fmoc, Acid for tBu | Orthogonal iris-biotech.deresearchgate.net |

| Boc/Bzl | Boc (acid-labile) | Bzl (acid-labile) | Different strength acids | Quasi-orthogonal biosynth.comresearchgate.net |

| Boc/tBu Ester | Boc (acid-labile) | tBu Ester (acid-labile) | Different acid conditions | Non-orthogonal/Challenging Selectivity thieme-connect.comresearchgate.net |

Selective N-Boc Deprotection Strategies

The removal of the N-Boc group while leaving the tert-butyl ester intact is a crucial step in many synthetic routes. This selective cleavage is typically achieved by exploiting the slightly higher acid sensitivity of the Boc group compared to the tert-butyl ester. The mechanism of acid-catalyzed Boc deprotection involves protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation. acsgcipr.org

A variety of acidic conditions have been developed to achieve the selective deprotection of the N-Boc group. The choice of acid and solvent system is critical to maximizing the yield of the desired product while minimizing the cleavage of the tert-butyl ester.

Sulfuric Acid (H₂SO₄): The use of concentrated sulfuric acid (1.5–3.0 equivalents) in tert-butyl acetate (B1210297) has been shown to effectively deprotect N-Boc groups in the presence of tert-butyl esters, with yields ranging from 70% to 100%. researchgate.net Another reported system utilizes 10% sulfuric acid in dioxane for N-Boc removal during solid-phase peptide synthesis, offering a less hazardous alternative to trifluoroacetic acid (TFA). researchgate.net

Methanesulfonic Acid (MeSO₃H): A solution of methanesulfonic acid (1.5–3.0 equivalents) in a mixture of tert-butyl acetate and dichloromethane (B109758) (4:1 v/v) is another effective method for the selective cleavage of the N-Boc group. researchgate.net

Hydrogen Chloride (HCl) in Dioxane: A 4 M solution of anhydrous HCl in dioxane is a fast and efficient reagent for N-Boc deprotection, often completing the reaction within 30 minutes at room temperature. arizona.edunih.gov This method has demonstrated superior selectivity for deprotecting Nα-Boc groups in the presence of tert-butyl esters and ethers. arizona.edunih.gov

| Reagent | Conditions | Selectivity | Reference |

| H₂SO₄ | 1.5–3.0 equiv. in tBuOAc | Good | researchgate.net |

| H₂SO₄/Dioxane | 10% solution | Good | researchgate.net |

| MeSO₃H | 1.5–3.0 equiv. in tBuOAc:CH₂Cl₂ (4:1) | Good | researchgate.net |

| HCl/Dioxane | 4 M solution | Superior | arizona.edunih.gov |

During the acid-catalyzed cleavage of the Boc group, a highly reactive tert-butyl cation is generated. acsgcipr.org This cation can cause undesirable side reactions, particularly with nucleophilic amino acid residues like tryptophan, methionine, and cysteine, leading to alkylation of the side chains. sigmaaldrich.com To prevent these modifications, "scavengers" are added to the cleavage mixture to trap the carbocations. sigmaaldrich.com

Commonly used scavengers include:

Triisopropylsilane (B1312306) (TIS): TIS is a hindered hydrosilane that effectively reduces the tert-butyl cation to the inert hydrocarbon isobutane. nih.gov However, TIS can also act as a reducing agent and facilitate the removal of certain sulfur-protecting groups from cysteine, which requires careful consideration. nih.gov

Thioanisole: This scavenger is effective in trapping carbocations. sigmaaldrich.com

Ethanedithiol (EDT): EDT is an excellent scavenger for tert-butyl cations and also aids in the removal of trityl protecting groups from cysteine. sigmaaldrich.com

The choice of scavenger is crucial and depends on the specific amino acid sequence of the peptide, especially when sensitive residues are present. sigmaaldrich.com

Selective tert-Butyl Ester Deprotection Strategies

Conversely, the selective removal of the tert-butyl ester in the presence of an N-Boc group is a more challenging transformation due to the generally higher stability of the ester under acidic conditions compared to the carbamate. thieme-connect.com This transformation is highly valuable as it unmasks the carboxylic acid for further coupling reactions while the amine remains protected.

Lewis acids offer an alternative to Brønsted acids for ester cleavage. acsgcipr.org They function by coordinating to the carbonyl oxygen of the ester, which weakens the C-O bond and facilitates cleavage. nih.gov

A notable method for the selective deprotection of tert-butyl esters in the presence of N-Boc groups utilizes a cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) system in refluxing acetonitrile (B52724). organic-chemistry.orgnih.gov This system effectively reverses the usual selectivity observed under acidic conditions. organic-chemistry.org The reaction proceeds smoothly to afford the desired N-Boc protected amino acids in good yields. thieme-connect.com The optimized conditions involve using 1.5 equivalents of CeCl₃·7H₂O and 1.3 equivalents of NaI. organic-chemistry.org It was found that pre-refluxing the CeCl₃·7H₂O-NaI mixture for 24 hours before adding the substrate was crucial for achieving high selectivity. organic-chemistry.org This method is advantageous due to its simplicity, low cost, and mild reaction conditions. organic-chemistry.org

| Substrate | Product | Yield (%) |

| Boc-Ala-OtBu | Boc-Ala-OH | 75 |

| Boc-Phe-OtBu | Boc-Phe-OH | 99 |

| Boc-Val-OtBu | Boc-Val-OH | 87 |

| Boc-Leu-OtBu | Boc-Leu-OH | 78 |

| Boc-Pro-OtBu | Boc-Pro-OH | 80 |

| Data sourced from a study on the CeCl₃·7H₂O-NaI deprotection system. thieme-connect.com |

Other Lewis acids have also been explored for the selective cleavage of tert-butyl esters. For instance, zinc bromide (ZnBr₂) in dichloromethane has been used for the chemoselective hydrolysis of tert-butyl esters. researchgate.netnih.gov However, under these conditions, N-Boc groups were found to be labile, highlighting the delicate balance required to achieve the desired selectivity. researchgate.netnih.gov Another Lewis acid, ferric chloride (FeCl₃), has been employed for the on-resin deprotection of side-chain tert-butyl esters of aspartic and glutamic acid in the context of solid-phase peptide synthesis. nih.gov

Applications in Advanced Organic Synthesis Methodologies

Role in the Synthesis of Bioactive Molecules and Complex Organic Scaffolds

Boc-L-cysteine tert-butyl ester is a pivotal component in the synthesis of a wide array of bioactive molecules and intricate organic frameworks. Its structure is particularly advantageous for incorporation into peptide chains and other complex structures where the unique properties of cysteine are desired. The orthogonal protection of the amine and carboxyl termini facilitates its use in both solid-phase and solution-phase peptide synthesis, enabling the construction of complex peptides and biologically active compounds. google.com

The compound's utility extends to drug development, where it is instrumental in creating pharmaceuticals that target specific biological pathways. google.com The cysteine moiety is crucial for the structure and function of many peptides and proteins, often participating in disulfide bridges that stabilize tertiary structures. bachem.com By employing derivatives like this compound, chemists can precisely introduce cysteine into a target molecule, which is a critical step in developing therapeutics for a range of diseases. google.com Furthermore, its application in bioconjugation techniques highlights its importance, allowing for the attachment of drugs or imaging agents to proteins, a vital strategy in targeted therapy. google.com The principles of using such doubly protected amino acids are also seen with analogous compounds like Boc-L-serine tert-butyl ester, which is valued in producing enzyme inhibitors and other therapeutic agents. ysu.am

Application in Combinatorial Chemistry Approaches

In the field of combinatorial chemistry, where the rapid synthesis of large libraries of related compounds is essential for drug discovery, protected amino acids like this compound play a significant role. The stability and selective reactivity of such building blocks are paramount for the efficiency and success of combinatorial syntheses.

The application of similar derivatives, such as Boc-L-serine tert-butyl ester, in combinatorial chemistry underscores the utility of this protection strategy. ysu.am It allows for the systematic and repeated addition of amino acid units to a growing molecular chain without unintended side reactions. The Boc and tert-butyl ester groups ensure that the amine and carboxyl functionalities remain inert during coupling steps, and the free thiol group of the cysteine derivative can be reserved for specific, late-stage modifications. This approach enables the generation of diverse peptide libraries where the cysteine residue can be used as a handle for introducing further molecular diversity, aiding in the discovery of new lead compounds for therapeutic use. nih.gov

Utilization in Derivatization for Chiral Compound Analysis

The determination of enantiomeric purity is critical in pharmaceutical and biological chemistry. This compound and its close derivatives have been successfully employed as chiral derivatizing agents for the analysis of amino acid enantiomers by high-performance liquid chromatography (HPLC).

A common method involves pre-column derivatization where the analyte, typically a mixture of amino acid enantiomers, is reacted with o-phthalaldehyde (B127526) (OPA) and a chiral thiol. The use of N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) or N-(tert-butoxycarbonyl)-L-cysteine methyl ester in this role leads to the formation of fluorescent diastereomeric isoindole derivatives. nih.govchemimpex.com These diastereomers can then be separated on a standard reversed-phase HPLC column and detected with high sensitivity using a fluorescence detector. nih.gov This technique allows for the accurate quantification of D-amino acids in various samples, such as fermented foods. nih.gov Studies comparing different chiral thiols have shown that cysteine derivatives like N,N-dimethyl-l-cysteine (DiCys) and isobutyryl-l-cysteine (B13689362) (IBLC) offer excellent performance in terms of chiral separation and ionization efficiency for LC-MS analysis. chemimpex.comgoogle.com

Use in the Preparation of Specific Amino Acid Derivatives and Analogues

This compound serves as a versatile starting material for the synthesis of other important non-proteinogenic amino acids and cysteine analogues. Its protected functionalities allow for selective reaction at the thiol group, followed by deprotection to yield the final product.

L-Cystathionine: A practical and straightforward synthesis for L-cystathionine, a key intermediate in metabolic pathways, utilizes this compound. The method involves the thioalkylation of this compound with a protected and activated derivative of homoserine, specifically (2S)-2-(tert-butoxycarbonyl)amino-4-iodobutanoic acid tert-butyl ester. This reaction forms the carbon-sulfur bond central to the cystathionine (B15957) backbone. The resulting fully protected cystathionine can then be deprotected in a single step under mild conditions to afford L-cystathionine in high purity (99.4%), suitable for use as an analytical standard.

S-phthalimido-L-cysteine tert-butyl ester: The synthesis of S-phthalimido-L-cysteine tert-butyl ester is achieved through the reaction of L-cysteine tert-butyl ester with a phthalimide-introducing reagent. The required L-cysteine tert-butyl ester precursor would first be generated from this compound by the selective removal of the N-Boc protecting group under acidic conditions, which leaves the tert-butyl ester intact. The free amine of the resulting L-cysteine tert-butyl ester would typically be re-protected with a different group if necessary, or the reaction can proceed directly. The key step involves the reaction of the cysteine derivative's thiol group with a reagent like N-carbethoxyphthalimide. This introduces the phthalimido group onto the sulfur atom, yielding the desired S-phthalimido-L-cysteine tert-butyl ester. This class of compounds serves as a building block in peptide synthesis, where the phthaloyl group acts as a protecting group for the cysteine's sulfhydryl function. google.com

Role in Peptide and Protein Chemistry

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, and the choice of protecting group strategy significantly influences the success of synthesizing complex peptides.

Integration within the Boc/Benzyl (B1604629) (Bn) Strategy

The Boc/Benzyl (Bn) strategy is a classical and robust method for SPPS. seplite.com In this approach, the temporary Nα-amino protecting group is the acid-labile Boc group, while more permanent side-chain protection is typically achieved with benzyl-based groups. seplite.combiosynth.com Both Boc and benzyl groups are removed by acid, but their differential lability to acids of varying strengths allows for selective deprotection. biosynth.compeptide.com The Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), whereas benzyl-based protectors require strong acids such as hydrogen fluoride (B91410) (HF) for removal. seplite.compeptide.com

Boc-L-cysteine derivatives are integral to this strategy. The use of the Boc protecting group for the α-amino group is particularly advantageous for the synthesis of hydrophobic peptides and those containing sensitive moieties like esters and thioesters. nih.govspringernature.com For the cysteine thiol group, protecting groups like 4-methylbenzyl (Meb) are commonly employed in Boc/Bzl SPPS and are stable to the repeated TFA treatments used for Nα-Boc removal. bachem.com

Importance for the Incorporation of Sulfur-Containing Amino Acids in Peptides

The incorporation of sulfur-containing amino acids, such as cysteine, presents unique challenges in peptide synthesis. The high reactivity of the cysteine thiol group necessitates robust protection to prevent undesired side reactions, most notably oxidation to form disulfide bonds. peptide.comresearchgate.net

In the context of Boc-SPPS, a variety of thiol-protecting groups compatible with the strategy have been developed. These include acetamidomethyl (Acm), tert-butyl (tBu), benzyl (Bzl), 4-methylbenzyl (4-MeBzl), and trityl (Trt). peptide.com The choice of protecting group is critical and can be tailored to allow for specific outcomes, such as selective disulfide bond formation. peptide.com For instance, the Trt group can be selectively removed on-resin, facilitating on-resin cyclization strategies. peptide.com The Boc/Bzl strategy is often preferred for synthesizing peptides containing thioesters, which are crucial for methods like native chemical ligation. biosynth.comnih.gov

Addressing Challenges in Boc-SPPS (e.g., difficult sequences, aggregation phenomena)

A significant hurdle in SPPS is the synthesis of "difficult sequences," which are prone to poor solvation and aggregation while attached to the solid support. nih.gov This can hinder deprotection and coupling steps, leading to truncated or impure products. nih.govsigmaaldrich.com Aggregation is often associated with sequences that form stable secondary structures like β-sheets or α-helices. nih.govresearchgate.net

The Boc-SPPS strategy offers some advantages in tackling these challenges. The repeated treatment with TFA during Boc deprotection can help to disrupt the formation of secondary structures. nih.gov Furthermore, in situ neutralization protocols, where a high concentration of activated amino acid in a polar solvent is added directly after TFA treatment, can minimize aggregation that might otherwise occur upon neutralization of the α-ammonium species. nih.gov While the continuous use of strong acid and the final HF cleavage are limitations, the Boc strategy remains a valuable tool for synthesizing hydrophobic and aggregation-prone peptides. biosynth.comnih.gov

Solution-Phase Peptide Synthesis Applications

While SPPS is dominant, solution-phase peptide synthesis remains a relevant technique, particularly for the large-scale production of certain peptides. In this approach, protected amino acids are coupled in solution, and the product is isolated and purified after each step. Boc-protected amino acids, including Boc-L-cysteine derivatives, are well-suited for this methodology. springernature.com For example, a patented solution-phase synthesis of the drug octreotide (B344500) utilized a protected cysteine derivative for its incorporation.

Native Chemical Ligation (NCL) and Thioester Chemistry

Native Chemical Ligation (NCL) is a powerful technology that enables the synthesis of large peptides and proteins by joining two unprotected peptide fragments. nih.govmdpi.com The reaction occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine residue, forming a native peptide bond at the ligation site. nih.govacs.org

Cysteine Thiol Protection Strategies in NCL

The success of NCL relies on the precise control of cysteine reactivity. nih.gov When a peptide contains multiple cysteine residues, those not intended for ligation must be masked with protecting groups. nih.gov Thiazolidine protection is a popular strategy for masking N-terminal cysteine residues during protein chemical synthesis. nih.gov A variety of other protecting groups have been developed to be compatible with NCL, allowing for the strategic and regioselective formation of disulfide bonds after ligation. rsc.orgresearchgate.net For instance, a novel thiol-labile protecting group based on a pyridazinedione (PD) scaffold has been shown to be compatible with both SPPS and NCL. rsc.org The ability to prepare peptide thioesters directly via Boc-SPPS makes this synthetic strategy particularly valuable for generating the necessary fragments for NCL. nih.gov

Development of Cysteine-Containing Probes (e.g., CysTPP) for Biological Investigations

The unique reactivity of the cysteine thiol group makes it an ideal anchor for the attachment of probes designed for biological investigations. Boc-L-cysteine tert-butyl ester serves as a precursor for introducing a tert-butyl protected cysteine, Cys(tBu), into synthetic peptides that are later fashioned into functional probes.

A notable application is in the synthesis of activity-based probes (ABPs) designed to study specific enzymes, such as those involved in ubiquitination. For instance, a ubiquitinated histone H2A activity-based probe has been synthesized using a Cys(tBu)-containing peptide. researchgate.net In this process, the tert-butyl protecting group on the cysteine residue is selectively removed under aqueous conditions using palladium chloride (PdCl₂), allowing for the subsequent modification or action of the probe. researchgate.net This strategy highlights the utility of the tBu group in complex synthetic schemes where orthogonality is required to deprotect specific residues without affecting the rest of the molecule.

Protein Engineering and Modification Strategies

Protein engineering and selective modification are powerful tools for probing protein function and developing novel therapeutics. Cysteine's relatively low natural abundance and the high nucleophilicity of its thiol group make it a prime target for site-specific modifications. nih.gov The incorporation of protected cysteine derivatives, such as those derived from this compound, is a key strategy in these advanced applications.

One strategy involves the pre-functionalization of cysteine before its incorporation into a peptide sequence. This can be achieved by attaching the desired functional group to the cysteine derivative and then using the modified amino acid in SPPS. nih.gov This approach is particularly valuable for C-terminal cysteines, as it helps to avoid side reactions like epimerization that can occur during peptide synthesis. nih.gov

The tert-butyl group is frequently used to protect the cysteine thiol during these processes. However, its removal requires specific, often harsh, acidic conditions, such as treatment with trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (B1312306) (TIS) to prevent re-attachment of the tert-butyl cation to other nucleophilic residues like tryptophan or the cysteine thiol itself. peptide.comresearchgate.net An efficient cleavage cocktail for removing t-butyl groups from cysteine in solid-phase synthesis involves 1M trimethylsilyl (B98337) bromide-thioanisole/trifluoroacetic acid with 1,2-ethanedithiol (B43112) as a scavenger. researchgate.net

Table 1: Strategies in Cysteine-Based Protein Modification

| Strategy | Description | Key Role of Protected Cysteine | Source(s) |

|---|---|---|---|

| Site-Specific Probing | Introduction of a cysteine residue at a specific site to attach fluorescent labels, biotin (B1667282) tags, or other probes. | Provides a unique, reactive handle for chemical ligation after deprotection. | nih.gov |

| Activity-Based Probes | Synthesis of probes that covalently bind to the active site of specific enzymes. | Cys(tBu) is incorporated and later deprotected to reveal the reactive thiol needed for probe function. | researchgate.net |

| Pre-functionalized Amino Acids | Cysteine is modified with a desired group before being added to the peptide chain during synthesis. | Using a pre-functionalized Cys derivative avoids on-resin modification steps and can prevent side reactions like epimerization. | nih.gov |

| Desulfurative C-C Coupling | A cysteine residue is chemically converted into another amino acid (e.g., lysine) carrying a post-translational modification. | The cysteine residue acts as a chemical linchpin that is transformed via radical-based chemistry. | nih.gov |

Contribution as a Building Block in Peptide Ubiquitination Studies

Ubiquitination, the post-translational modification of proteins by attaching ubiquitin, is a critical regulatory process in countless cellular pathways. The chemical synthesis of ubiquitinated peptides is essential for studying the enzymes and protein interactions involved in this system.

Furthermore, tert-butyl protected cysteine has been directly used in the synthesis of ubiquitinated probes, such as the ubiquitinated histone H2A probe mentioned previously. researchgate.net The ability to incorporate Cys(tBu) and deprotect it selectively allows for the creation of sophisticated tools to investigate the activity of deubiquitinating enzymes (DUBs). The stability of the tBu group during the main steps of peptide elongation and ubiquitin ligation, followed by its targeted removal, underscores the value of this compound as a foundational reagent in this field.

Mechanistic Investigations and Reaction Pathways Involving N Tert Butoxycarbonyl L Cysteine Tert Butyl Ester

Mechanistic Studies of Boc Deprotection Reactions

The removal of the N-tert-butoxycarbonyl (Boc) and tert-butyl (tBu) ester protecting groups is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). The mechanism of this process is critical in peptide synthesis to avoid side reactions. researchgate.net

The core of the deprotection mechanism involves the formation of a highly reactive electrophile, the tert-butyl carbonium ion (tBu⁺). The reaction is initiated by protonation of the carbonyl oxygen of the Boc group or the ester group by a strong acid like TFA. This is followed by the fragmentation of the protonated substrate. The cleavage of the Boc group is an irreversible process, driven by the formation and release of carbon dioxide (CO₂) and isobutylene, which is subsequently protonated to form the tert-butyl cation. researchgate.net In contrast, the deprotection of the tert-butyl ester is a reversible equilibrium involving the tert-butyl cation. researchgate.net

The generated tert-butyl cation is a potent alkylating agent. In the presence of nucleophilic amino acid side chains, such as the thiol group of cysteine or the indole (B1671886) ring of tryptophan, unwanted alkylation can occur. acs.org For instance, the free thiol of a deprotected cysteine residue can react with the tBu⁺ cation to form an S-tert-butylated side product. acs.org

To mitigate these side reactions, "scavengers" are added to the cleavage cocktail. These are nucleophilic species designed to efficiently trap the electrophilic carbocations. researchgate.net Common scavengers include:

Thiols: Thiophenol, dithiothreitol (B142953) (DTT), and ethanedithiol (EDT). acs.orgresearchgate.net

Thioethers: Thioanisole. nih.gov

Water: Acts as a scavenger by reacting with the cation. acs.org

Silanes: Triethylsilane (TES) and triisopropylsilane (B1312306) (TIS). acs.orgresearchgate.net

Studies have shown that in a TFA-mediated reaction, the tBu⁺ cation reacts with TFA to form tert-butyl trifluoroacetate (B77799), another active alkylating species. nih.govcapes.gov.br Therefore, an effective scavenger must not only trap the initial tBu⁺ cation but also react with this ester intermediate. nih.govcapes.gov.br Kinetic studies have been performed to evaluate the efficacy of various scavengers in this competitive reaction environment. nih.govcapes.gov.br The choice and concentration of scavengers, along with reaction conditions like temperature and time, are crucial for minimizing side product formation during the deprotection of sensitive peptides. acs.org

Table 1: Common Scavengers in Boc Deprotection and Their Roles

| Scavenger Class | Example(s) | Mechanism of Action | Target Species |

| Thiols | Dithiothreitol (DTT), Thiophenol | Nucleophilic trapping of carbocations | tBu⁺ |

| Thioethers | Thioanisole | Forms sulfonium (B1226848) compounds with alkylating agents | tBu⁺, t-butyl trifluoroacetate |

| Silanes | Triisopropylsilane (TIS) | Reduces carbocations | tBu⁺ |

| Water | H₂O | Reacts to form tert-butanol | tBu⁺ |

Reaction Mechanisms in Derivatization Processes for Analytical Applications

The cysteine thiol group is a key functional handle for derivatization. N-tert-Butoxycarbonyl-L-cysteine and its esters can be used in derivatization reactions designed for the sensitive detection and chiral resolution of amino acids and peptides.

A prominent example is the pre-column derivatization of amino acids with o-phthalaldehyde (B127526) (OPA) and a chiral thiol for analysis by high-performance liquid chromatography (HPLC). In this reaction, OPA, a primary amine, and a thiol (like N-Boc-L-cysteine) react to form a highly fluorescent isoindole derivative.

The mechanism proceeds as follows:

Initial Adduct Formation: The primary amine of the analyte amino acid attacks one of the aldehyde groups of OPA.

Thiol Addition: The thiol group of N-Boc-L-cysteine then adds to the other aldehyde group.

Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization, followed by the elimination of a water molecule to form the stable, fluorescent 1-alkylthio-2-alkyl-substituted isoindole.

When a chiral thiol like N-Boc-L-cysteine is used, diastereomeric isoindoles are formed from the D- and L-enantiomers of the analyte amino acid. researchgate.net These diastereomers possess different physicochemical properties and can be separated on a standard achiral reversed-phase HPLC column, allowing for quantification of the individual enantiomers. researchgate.net This method is valued for its speed, as the reaction occurs rapidly at room temperature, and its high sensitivity due to the fluorescent nature of the derivatives. researchgate.net

Another application involves using derivatives like the N-hydroxysuccinimide ester of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine as heterobifunctional cross-linking agents. nih.gov The N-hydroxysuccinimide ester end reacts with primary amines on a target molecule (e.g., a protein), while the S-(3-nitro-2-pyridinesulfenyl) group reacts with a free thiol on another molecule (e.g., a cysteine-containing peptide), forming a disulfide bond and linking the two entities. nih.gov

Employment of Similar Hydrophobic Amino Acid Derivatives as Mechanistic Probes in Complex Biological Systems

The dual protection with tert-butyl groups renders Boc-L-cysteine tert-butyl ester significantly hydrophobic. This property makes it, and similar derivatives, suitable for partitioning into nonpolar environments like biological membranes. While direct studies using this compound as a probe are not prominent, a close analogue, N-t-BOC-L-tyrosine tert-butyl ester (BTBE), has been successfully employed as a mechanistic probe to study oxidative reactions in lipid environments. researchgate.net

In one key study, BTBE was incorporated into red blood cell membranes to investigate reactions mediated by peroxynitrite, a potent biological oxidant. researchgate.net Peroxynitrite is formed in vivo and is implicated in various pathologies. Understanding its reactivity within the hydrophobic core of a membrane is crucial. The BTBE probe, embedded in the membrane, served as a reporter molecule. Upon exposure to peroxynitrite, BTBE underwent nitration and dimerization, products indicative of radical-mediated processes (specifically involving nitrogen dioxide and carbonate radicals). researchgate.net

This research demonstrated that despite the presence of highly reactive scavengers within the aqueous cytosolic compartment (like hemoglobin), significant oxidative damage could still occur within the membrane phase. researchgate.net The use of a hydrophobic, protected amino acid probe was essential for trapping these lipophilic reactive species and elucidating the reaction mechanisms at the lipid-water interface. By analogy, the hydrophobic nature of this compound makes it a potential candidate for similar studies, where the reactive thiol group (after in situ deprotection or direct reaction) could report on specific oxidative or electrophilic events within membranes.

Table 2: Application of a Hydrophobic Amino Acid Derivative as a Mechanistic Probe

| Probe Compound | Biological System | Reaction Studied | Key Mechanistic Insight | Reference |

| N-t-BOC-L-tyrosine tert-butyl ester (BTBE) | Red Blood Cell Membranes | Peroxynitrite-mediated oxidation | Peroxynitrite-derived radicals cause nitration and dimerization within the membrane, despite aqueous scavengers. | researchgate.net |

Kinetic and Thermodynamic Analysis of Relevant Reactions

The efficiency and selectivity of reactions involving this compound are governed by their kinetic and thermodynamic parameters. The acid-catalyzed deprotection of the Boc group has been a subject of kinetic studies to understand its mechanism and optimize reaction conditions.

Research on the HCl-catalyzed deprotection of Boc-protected amines has revealed that the reaction rate can exhibit a second-order dependence on the acid concentration. acs.org This finding suggests a mechanism involving general acid catalysis, where a second molecule of the acid participates in the rate-determining step, likely facilitating the separation of the reversibly formed ion-molecule pair that arises from the fragmentation of the protonated carbamate. acs.org

In contrast, deprotection with TFA can show a different kinetic profile. For instance, some studies have noted an inverse kinetic dependence on the concentration of the trifluoroacetate counter-ion, suggesting that the dissociation of an ion pair is a key step. acs.org

Kinetic analyses are also fundamental in evaluating the effectiveness of scavengers used during deprotection. nih.govcapes.gov.br The relative rates of reaction of the tert-butyl cation (and its subsequent products like tert-butyl trifluoroacetate) with the scavenger versus its reaction with the peptide's sensitive residues determine the final product distribution and purity. acs.orgnih.govcapes.gov.br Factors such as acid strength, temperature, and cleavage duration significantly influence the rates of both the desired deprotection and the undesired side reactions. For example, increasing the temperature of the acid-mediated cleavage can accelerate the formation of S-tert-butylated cysteine side products. acs.org Therefore, a thorough kinetic understanding allows for the rational design of cleavage protocols that maximize yield and minimize impurities.

Analytical Research Methodologies for N Tert Butoxycarbonyl L Cysteine Tert Butyl Ester and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment (e.g., High-Performance Liquid Chromatography)

Chromatographic methods are fundamental for separating N-tert-Butoxycarbonyl-L-cysteine tert-Butyl Ester from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of cysteine-containing peptides and their derivatives. acs.orgcsic.es Reversed-phase HPLC is commonly used, often with a gradient elution system. For instance, a gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA), is effective for separating peptides and their side products. csic.es In the context of solid-phase peptide synthesis (SPPS), HPLC is invaluable for monitoring the formation of side products, such as S-tert-butylated species that can arise during the TFA-mediated cleavage of peptides containing cysteine residues. acs.orgcsic.es The retention times of these byproducts differ from the main peptide, allowing for their identification and quantification. For example, in the synthesis of somatostatin (B550006), two S-t-butylated species were identified with retention times of 11.4 and 12.4 minutes, distinct from the desired product. acs.org

Thin-Layer Chromatography (TLC) is another method used for assessing the purity of related compounds like Boc-S-tert-butylmercapto-L-cysteine, with a reported purity of ≥99.0%. sigmaaldrich.com

Furthermore, specialized HPLC methods have been developed for the analysis of amino acid derivatives. One such method involves pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and N-tert-butyloxycarbonyl-L-cysteine to form fluorescent diastereoisomers, which can then be separated by reversed-phase HPLC and detected fluorimetrically. researchgate.net This sensitive technique is used for determining amino acid enantiomers in various samples. researchgate.net

Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) has been utilized for the determination of S-alkyl-L-cysteine sulfoxide (B87167) derivatives. nih.gov In this approach, the amino acids are first converted to their tert-butyldimethylsilyl derivatives before separation on a nonpolar capillary column. nih.gov

Spectroscopic Characterization in Research Contexts (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of N-tert-Butoxycarbonyl-L-cysteine tert-Butyl Ester and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure.

¹H NMR: Proton NMR spectra show characteristic chemical shifts for the different protons in the molecule. For N-(tert-Butoxycarbonyl)-L-cysteine methyl ester, a related compound, the tert-butyl group protons appear as a sharp singlet around 1.44 ppm. The alpha-proton of the amino acid backbone typically resonates in the region of 4.56-4.60 ppm. In another derivative, Boc-S-Benzyl-L-cysteine, the tert-butyl protons are observed at 1.453 ppm. chemicalbook.com

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton. For N-(tert-Butoxycarbonyl)-L-cysteine methyl ester, characteristic peaks are observed at approximately 170.9 ppm for the ester carbonyl carbon, 155.3 ppm for the Boc carbonyl carbon, and 80.5 ppm for the Boc quaternary carbon.

Infrared (IR) Spectroscopy is used to identify functional groups. The IR spectrum of Boc-S-Benzyl-L-cysteine shows characteristic absorption bands that confirm the presence of various functional groups. chemicalbook.com In studies of cysteine derivatives incorporated into peptides, the CN stretching band of a cyanylated cysteine side chain serves as a vibrational reporter to probe the local environment of the peptide. nih.govnih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound.

Electron Impact (EI) MS: In the GC-MS analysis of silylated cysteine sulfoxide derivatives, EI-MS was used for verification. The mass spectrum showed a base peak fragment at m/z 302 (corresponding to the amino acid side chain eliminated ion) and other major peaks corresponding to the elimination of a tert-butyl function. nih.gov

Electrospray Ionization (ESI) MS: ESI-MS is commonly used for the analysis of peptides and their derivatives. For example, it was used to identify a compound with m/z 397.23 [M+H]⁺. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is powerfully employed in peptide synthesis to identify and characterize desired products and side-products, such as the S-t-butylated species which show an addition of 56 Da to the mass of the original peptide. acs.org

Development of Quantitative Analytical Procedures for Derivatives

The development of quantitative analytical methods is essential for determining the concentration of N-tert-Butoxycarbonyl-L-cysteine tert-Butyl Ester derivatives in various contexts, from reaction monitoring to metabolic studies.

Quantitative analysis of side products in peptide synthesis is often achieved by integrating the peak areas in an HPLC chromatogram. acs.orgcsic.es For instance, the relative percentages of S-t-butylated byproducts formed during the synthesis of a somatostatin analogue were determined by HPLC analysis. acs.org

For specific derivatives, dedicated quantitative methods have been established. A gas chromatographic-mass spectrometric method allows for the determination of S-methyl-L-cysteine sulfoxide and S-propyl-L-cysteine sulfoxide. nih.gov Using selected ion monitoring (SIM), the detection limits for these compounds were found to be 0.3 and 1.8 ng per injection, respectively. nih.gov This method has been applied to quantify these cysteine derivatives in onion extracts. nih.gov

In another application, a reversed-phase HPLC method using pre-column derivatization with o-phthalaldehyde (OPA) plus N-tert-butyloxycarbonyl-D-cysteine was developed for the quantitative determination of aspartic acid, serine, and alanine (B10760859) enantiomers. researchgate.net

Furthermore, capillary electrophoresis-time of flight mass spectrometry (CE-TOFMS) has been used to quantitatively trace the fate of L-cysteine metabolism in biological systems by using isotopically labeled L-cysteine. nih.gov This powerful technique allows for the measurement of isotopic enrichment in a wide range of intracellular and secreted metabolites, providing quantitative data on metabolic networks. nih.gov

Emerging Research Avenues and Future Perspectives

Development of Novel, Environmentally Benign Synthetic Routes

The traditional synthesis of protected amino acids often involves hazardous reagents and solvents. Recognizing the environmental impact, a significant research thrust is the development of greener synthetic alternatives. For Boc-L-cysteine tert-butyl ester, this includes exploring enzymatic approaches and alternative, less toxic solvents and reagents.

One promising avenue is the use of enzymes for the selective introduction and removal of protecting groups. For instance, lipases and esterases are being investigated for the mild and selective cleavage of tert-butyl esters, offering an alternative to harsh acidic conditions. nih.gov Researchers have identified enzymes like esterase from Bacillus subtilis and lipase (B570770) A from Candida antarctica as effective catalysts for hydrolyzing tert-butyl esters of protected amino acids. nih.gov This enzymatic deprotection leaves other protecting groups like Boc, Z, and Fmoc intact, highlighting the potential for highly selective and environmentally friendly transformations. nih.gov

Furthermore, efforts are underway to replace hazardous solvents like dichloromethane (B109758) (CH2Cl2) and dimethylformamide (DMF) with more sustainable options. csic.es The development of syntheses in greener solvents, coupled with the use of recyclable catalysts, represents a key goal in making the production of this compound and its derivatives more sustainable.

Expanding the Scope of Applications in Complex Biomolecule Synthesis

The primary application of this compound has been in solid-phase peptide synthesis (SPPS). chemimpex.comrsc.org It is a vital building block for creating peptides with specific biological functions. chemimpex.com However, its utility is expanding beyond linear peptides to the synthesis of more complex biomolecules.

Current research is focused on its incorporation into the synthesis of:

Disulfide-rich peptides: The selective deprotection of the cysteine thiol allows for the controlled formation of disulfide bonds, which are critical for the structure and function of many peptides and proteins. rsc.org

Peptide drug conjugates: this compound serves as a linker for attaching drugs or imaging agents to peptides, enabling targeted drug delivery. chemimpex.com

Modified peptides: The cysteine residue can be modified post-synthetically to introduce a variety of functionalities, leading to peptides with novel properties.

The table below summarizes the key applications of this compound in the synthesis of complex biomolecules.

| Application Area | Description | Key Advantage of this compound |

| Peptide Synthesis | Serves as a protected building block for the stepwise assembly of amino acids into peptides. chemimpex.com | The tert-butyl protecting groups on both the amine (Boc) and the thiol (in some derivatives) offer stability and prevent unwanted side reactions during synthesis. chemimpex.compeptide.com |

| Drug Development | Used in the creation of peptidomimetics and other small molecules that can modulate biological pathways. chemimpex.comchemimpex.com | Its structure allows for the rational design of molecules with enhanced stability and therapeutic efficacy. chemimpex.comchemimpex.com |

| Bioconjugation | Facilitates the attachment of other molecules, such as fluorescent dyes or drugs, to peptides and proteins. chemimpex.com | The cysteine thiol provides a reactive handle for selective conjugation reactions after deprotection. rsc.org |

Integration into Advanced Chemical Biology Research Paradigms

Chemical biology seeks to study and manipulate biological systems using chemical tools. This compound and its derivatives are becoming increasingly integrated into these advanced research paradigms.

A key concept in this area is bioorthogonality , which refers to chemical reactions that can occur in a living system without interfering with native biochemical processes. rsc.org The protected cysteine residue, after deprotection, can participate in bioorthogonal ligation reactions. This allows for the specific labeling of proteins and other biomolecules within a cellular context, providing powerful tools for studying their function and localization.

Furthermore, the incorporation of non-natural amino acids, including derivatives of cysteine synthesized using Boc chemistry, into proteins allows for the introduction of novel functionalities. This can be used to probe protein structure and function, or to create proteins with enhanced catalytic activity or stability.

Methodological Advancements in Protection and Deprotection Chemistry for Enhanced Efficiency and Selectivity

While the Boc/tBu strategy is well-established, research continues to refine the methods for protection and deprotection to improve efficiency and selectivity. rsc.org A significant challenge in peptide synthesis is the potential for side reactions during deprotection, particularly the alkylation of the deprotected cysteine thiol by carbocations generated from the cleavage of tert-butyl-based protecting groups. acs.orgnih.gov

To address this, researchers are exploring:

Novel scavenger cocktails: Scavengers are added during the cleavage step to trap the reactive carbocations. nih.gov Ongoing research aims to develop more effective and specific scavenger mixtures to minimize side product formation. acs.org

Alternative cleavage conditions: Fine-tuning the acid concentration, temperature, and reaction time during deprotection can significantly impact the yield and purity of the final peptide. acs.orgresearchgate.net Studies have shown that lower temperatures and shorter cleavage times can reduce the extent of S-tert-butylation. acs.org

Orthogonal protecting groups: The development of new protecting groups that are cleaved under different conditions allows for more complex synthetic strategies with higher selectivity. rsc.orgub.edu

Recent studies have investigated the use of concentrated sulfuric acid or methanesulfonic acid in specific solvent systems for the selective deprotection of the N-Boc group in the presence of a tert-butyl ester, offering improved selectivity for certain substrates. researchgate.net Another approach involves using 4 M HCl in anhydrous dioxane for a fast and efficient deprotection of the Nα-Boc group with good selectivity over tert-butyl esters and ethers. epa.gov

The table below highlights some of the advanced deprotection strategies being explored.

| Deprotection Method | Reagents | Key Features |

| Acidolysis with Scavengers | Trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water. acs.org | Standard method, but can lead to S-alkylation side products. Research focuses on optimizing scavenger cocktails. acs.orgnih.gov |

| Selective Acidic Cleavage | Concentrated H2SO4 in tBuOAc or MeSO3H in tBuOAc:CH2Cl2. researchgate.net | Allows for selective removal of the N-Boc group in the presence of a tert-butyl ester. researchgate.net |

| Mild HCl Deprotection | 4 M HCl in anhydrous dioxane. epa.gov | Fast and efficient removal of the N-Boc group with high selectivity over tert-butyl esters. epa.gov |

| Enzymatic Deprotection | Esterases (e.g., from Bacillus subtilis) and Lipases (e.g., from Candida antarctica). nih.gov | Highly selective and environmentally benign cleavage of tert-butyl esters under mild conditions. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthesis and purification strategies for Boc-L-cysteine tert-butyl ester, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves esterification of Boc-L-cysteine with tert-butanol using acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Critical parameters include temperature control (60–80°C), anhydrous conditions, and stoichiometric ratios. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity (>95%). Yield optimization requires monitoring by TLC (Rf ~0.3 in 1:1 hexane/EtOAc) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer : Key techniques include:

- NMR (¹H/¹³C): Peaks at δ 1.44 ppm (tert-butyl group) and δ 5.2 ppm (Boc carbamate).

- HPLC : Retention time comparison against a certified standard.

- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ at m/z 278.38 (C₁₂H₂₃NO₄S).

- Elemental Analysis : Carbon and nitrogen content within ±0.3% of theoretical values .

Q. What role does the tert-butyl ester group play in peptide synthesis applications?

- Methodological Answer : The tert-butyl ester acts as a carboxyl-protecting group, stable under basic and nucleophilic conditions but cleaved via acidic hydrolysis (e.g., TFA/DCM). This prevents undesired side reactions during peptide elongation. Comparative studies show tert-butyl esters reduce racemization risk compared to benzyl esters in solid-phase synthesis .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) of this compound enhance mechanistic studies in protein folding?

- Methodological Answer : Isotopic labeling (e.g., replacing tert-butyl with deuterated tert-butyl-d₉) enables tracking via mass spectrometry or NMR. For example, deuterium kinetic isotope effects (KIE) can resolve rate-determining steps in thiol-disulfide exchange reactions. Synthesis involves deuterated tert-butanol and acid catalysis, with purity verified by isotopic abundance analysis (>98% D) .

Q. How should researchers address contradictory data in this compound stability studies under oxidative conditions?

- Methodological Answer : Contradictions often arise from variable oxygen exposure or trace metal contaminants. A systematic approach includes:

- Controlled Replicates : Conduct experiments in triplicate under inert (N₂) vs. aerobic conditions.

- Chelating Agents : Add EDTA to suppress metal-catalyzed oxidation.

- Analytical Cross-Validation : Compare HPLC, LC-MS, and iodometric titration for thiol oxidation quantification .

Q. What methodologies elucidate the interaction of this compound with cellular targets in redox signaling pathways?

- Methodological Answer : Use fluorescent probes (e.g., ThioGlo-1) to quantify thiol reactivity in live cells. For target identification:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.